Methyl 6-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a methyl ester, a chlorine atom, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Pyrrolidine Substitution: The pyrrolidine ring is introduced via nucleophilic substitution, where pyrrolidine reacts with the chlorinated pyrimidine intermediate.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form N-oxides or reduced to form secondary amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 6-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate serves as a building block for the synthesis of more complex molecules
Biology and Medicine
Its pyrimidine core is a common motif in many biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents .
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism by which Methyl 6-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrimidine ring can mimic nucleobases, allowing it to interfere with nucleic acid synthesis or function.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid: Similar structure but lacks the methyl ester group.
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine: Similar structure but with a methyl group instead of the ester.
Uniqueness
Methyl 6-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the methyl ester group, chlorine atom, and pyrrolidine ring allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C10H12ClN3O2 |
---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
methyl 6-chloro-2-pyrrolidin-1-ylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H12ClN3O2/c1-16-9(15)7-6-8(11)13-10(12-7)14-4-2-3-5-14/h6H,2-5H2,1H3 |
InChI Key |
RTHUKNGEJWJOQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=N1)N2CCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.